molecular formula C14H19Cl2N3O2 B12330012 tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate CAS No. 1636884-12-2

tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B12330012
CAS No.: 1636884-12-2
M. Wt: 332.2 g/mol
InChI Key: ASMZMGLKODDNNR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19Cl2N3O2 It is a derivative of piperidine and pyrimidine, featuring tert-butyl and dichloropyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate typically involves the reaction of 3-(2,6-dichloropyrimidin-4-yl)piperidine with tert-butyl chloroformate. The reaction is carried out under inert atmosphere conditions, often using a base such as triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with various nucleophiles replacing chlorine atoms.

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Secondary amines.

    Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidinyl group can bind to enzyme active sites or receptor binding sites, modulating their activity. The piperidine ring provides structural stability and enhances binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring and the position of the tert-butyl ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for targeted applications in medicinal chemistry and drug development .

Properties

CAS No.

1636884-12-2

Molecular Formula

C14H19Cl2N3O2

Molecular Weight

332.2 g/mol

IUPAC Name

tert-butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-6-4-5-9(8-19)10-7-11(15)18-12(16)17-10/h7,9H,4-6,8H2,1-3H3

InChI Key

ASMZMGLKODDNNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

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